molecular formula C18H15F2N5O5 B4758424 dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate

dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate

Cat. No.: B4758424
M. Wt: 419.3 g/mol
InChI Key: ORIQSZOZQZHTFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate typically involves multi-step organic reactions. The initial step involves the preparation of the triazolopyrimidine moiety, followed by its functionalization with a difluoromethyl group. The final steps involve the coupling of this intermediate with terephthalic acid derivatives under specific conditions, such as using coupling reagents like EDCI or DCC in anhydrous solvents.

Industrial Production Methods

Industrial-scale production requires optimization of reaction conditions to ensure high yield and purity. This involves fine-tuning parameters like temperature, solvent choice, reaction time, and purification steps such as crystallization or chromatography. Automated reactors and continuous flow systems can be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate.

  • Reduction: Selective reduction can be achieved using hydride donors like lithium aluminum hydride.

  • Substitution: Halogenation or nucleophilic substitution reactions can occur at specific sites of the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reactions are typically conducted under anhydrous conditions with controlled temperatures to favor desired products.

Major Products

Reaction products can vary based on conditions. For example, oxidation might lead to carboxylic acids, while reduction could yield corresponding alcohols. Substitution reactions would introduce halogen or other functional groups onto the aromatic ring or triazolopyrimidine moiety.

Scientific Research Applications

Dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate has extensive applications in:

  • Chemistry: : As a building block for complex organic synthesis and drug design.

  • Biology: : Investigated for its potential as a bioactive molecule affecting specific cellular pathways.

  • Medicine: : Explored for its role as a lead compound in developing therapeutic agents targeting various diseases.

  • Industry: : Used in material science for creating novel polymers and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows for binding to active sites, potentially inhibiting or modulating their activity. Pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Compared to other compounds with similar structures, dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate stands out due to its difluoromethyl and triazolopyrimidine moieties, which enhance its chemical stability and bioactivity. Similar compounds might include other triazolopyrimidine derivatives, but none possess the same combination of functional groups and properties.

List of Similar Compounds

  • 7-Methyl-5-[2-(triazolopyrimidin-2-ylamino)]terephthalate

  • Difluoromethyl 2-aminoterephthalate

  • 2-(7-Difluoromethyl-triazolo[1,5-a]pyrimidin-2-yl)terephthalate

This compound continues to be a compound of great interest due to its diverse applications and unique properties, making it a valuable subject of ongoing research.

Properties

IUPAC Name

dimethyl 2-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O5/c1-8-6-12(13(19)20)25-18(21-8)23-14(24-25)15(26)22-11-7-9(16(27)29-2)4-5-10(11)17(28)30-3/h4-7,13H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIQSZOZQZHTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate
Reactant of Route 2
Reactant of Route 2
dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate
Reactant of Route 3
dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate
Reactant of Route 5
Reactant of Route 5
dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate
Reactant of Route 6
Reactant of Route 6
dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate

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